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Compound of Interest

Compound Name: 9-Cyanophenanthrene

Cat. No.: B165745 Get Quote

9-Cyanophenanthrene (C₁₅H₉N) is a nitrile-substituted derivative of the polycyclic aromatic

hydrocarbon (PAH) phenanthrene.[1][2][3] As a functionalized PAH, it possesses a significant

dipole moment, making it detectable by radio astronomy and a crucial subject of study in

astrophysics and astrochemistry.[1][4][5] Its presence and the presence of similar cyanated

PAHs in the interstellar medium (ISM), such as the Taurus molecular cloud (TMC-1), provide

invaluable insights into cosmic carbon chemistry and the formation pathways of complex

organic molecules in space.[1][6]

Beyond its astronomical relevance, the solid-state characteristics of 9-cyanophenanthrene are

of fundamental importance in materials science. The arrangement of molecules in its crystal

lattice dictates its physical properties, including thermal stability, solubility, and optical behavior.

Furthermore, the external shape of its crystals—its morphology or habit—profoundly impacts

bulk material properties critical for industrial applications, such as flowability, compaction, and

dissolution rate.[7]

This guide offers a detailed examination of the crystal structure and morphology of 9-
cyanophenanthrene. It serves as a technical resource for researchers and professionals,

providing foundational knowledge, field-proven experimental protocols for characterization, and

an overview of the computational methods used to predict and understand its solid-state

behavior.
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9-Cyanophenanthrene is a stable compound that typically appears as a white to light yellow

crystalline powder.[8] A summary of its core physicochemical properties provides the necessary

context for understanding its behavior during crystallization and analysis.

Property Value Source(s)

Chemical Formula C₁₅H₉N [3]

Molecular Weight 203.24 g/mol [2]

IUPAC Name phenanthrene-9-carbonitrile [1][2]

CAS Number 2510-55-6 [3][9]

Melting Point 110-112 °C [8]

Boiling Point 175 °C @ 1 mmHg [8][10]

Appearance
White to Light yellow powder to

crystal
[8]

Solubility Soluble in Chloroform [8]

Part 1: The Crystal Structure of 9-
Cyanophenanthrene
The crystal structure provides a precise, three-dimensional map of how individual 9-
cyanophenanthrene molecules are arranged and interact within a repeating lattice. This

atomic-level organization is the primary determinant of the material's macroscopic properties.

The definitive method for elucidating this structure is Single-Crystal X-ray Diffraction (SC-XRD).

Crystallographic Data
Structural data for 9-cyanophenanthrene is available in public repositories such as the

Crystallography Open Database (COD). The deposited crystal structure provides the

fundamental parameters of the unit cell—the smallest repeating unit of the crystal lattice.

According to crystallographic studies, the crystal structure of 9-cyanophenanthrene has been

determined and its data deposited.[2] While specific lattice parameters can be accessed
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directly from the database entry, the structure is characterized by a specific space group and

unit cell dimensions that define the symmetry and packing of the molecules.

Note: Accessing the specific COD entry (e.g., 7127848 as referenced by PubChem[2]) is

required for the precise lattice parameters (a, b, c, α, β, γ) and space group.

Molecular Packing and Intermolecular Interactions
The planar, aromatic nature of the phenanthrene backbone and the polar cyano group are the

dominant factors governing molecular packing. The arrangement of molecules in the crystal

lattice is a balance between maximizing favorable intermolecular interactions and achieving

efficient space-filling.

π–π Stacking: The large, electron-rich surface of the phenanthrene rings facilitates

significant π–π stacking interactions. Molecules typically arrange in offset parallel stacks,

maximizing the attractive forces between the aromatic systems. This is a common and

energetically favorable packing motif for PAHs.

C–H···N Interactions: The nitrogen atom of the cyano group can act as a weak hydrogen

bond acceptor, forming interactions with hydrogen atoms on adjacent molecules. These

interactions, while weaker than conventional hydrogen bonds, contribute to the stability and

specific orientation of the crystal packing.

Dipole-Dipole Interactions: The polar cyano group (C≡N) introduces a significant dipole

moment to the molecule. These dipoles will align in an energetically favorable manner within

the crystal lattice, further influencing the packing arrangement.

Fig. 1: Relationship between molecular features and solid-state properties.

Part 2: The Crystal Morphology of 9-
Cyanophenanthrene
Crystal morphology, or habit, describes the external shape of a crystal. It is a direct

consequence of the underlying crystal structure but is heavily influenced by the conditions of

crystal growth.[11] Different faces of a crystal grow at different rates; the slowest-growing faces

are the ones that become the most prominent and define the overall shape.[12] Understanding
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and controlling morphology is crucial in pharmaceutical and materials science, as it affects

properties like filterability, dissolution, and bioavailability.[7][13]

Factors Influencing Crystal Habit
The final morphology of 9-cyanophenanthrene crystals is determined by a combination of

internal (structural) and external (environmental) factors.

Solvent: The choice of solvent is paramount. Strong interactions between the solvent and

specific crystal faces can slow the growth of those faces, making them more prominent.

Given that 9-cyanophenanthrene is soluble in chloroform, crystallization from different

solvents (e.g., toluene, acetonitrile, or mixtures) would likely produce different habits.[8][13]

Supersaturation: The degree of supersaturation affects the balance between crystal

nucleation and growth.[11] High supersaturation (achieved by rapid cooling or fast solvent

evaporation) often leads to rapid, less-controlled growth, potentially resulting in needle-like

(acicular) or dendritic crystals. Low supersaturation promotes slower, more ordered growth,

typically yielding more well-defined, blocky, or plate-like crystals.[12]

Additives/Impurities: The presence of even small amounts of impurities or specifically chosen

additives can dramatically alter crystal habit. These molecules can selectively adsorb onto

certain crystal faces, inhibiting their growth and thus changing the final morphology.[7]

Temperature: Temperature influences solubility, solvent viscosity, and molecular kinetics, all

of which impact growth rates and the resulting crystal habit.[13]

Predicted and Observed Morphologies
For planar aromatic molecules like 9-cyanophenanthrene, which feature strong π-stacking, a

common morphology is a plate-like or tabular habit. This occurs when the growth rate is fastest

in the directions of the π-stacking, while growth perpendicular to the stacked planes is slower.

However, depending on the crystallization conditions, acicular (needle-like) habits are also

possible. Direct observation of crystal morphology is typically performed using optical

microscopy or Scanning Electron Microscopy (SEM).

Part 3: Experimental Characterization Workflows
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Synthesizing technical accuracy with practical insight requires robust, self-validating

experimental protocols. The following sections detail the standard workflows for growing and

characterizing 9-cyanophenanthrene crystals.

Protocol: Single Crystal Growth via Slow Evaporation
Causality: The goal of this protocol is to grow single crystals of sufficient size and quality

(typically 0.1-0.5 mm) for SC-XRD analysis.[14] Slow, controlled solvent evaporation maintains

a low level of supersaturation, which is critical for minimizing defects and allowing for the

ordered growth of a single lattice rather than a polycrystalline mass.

Methodology:

Solution Preparation: Dissolve a small amount of 9-cyanophenanthrene powder in a

suitable solvent (e.g., chloroform) in a clean glass vial to create a nearly saturated solution.

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This step

is crucial to remove any particulate matter that could act as unwanted nucleation sites.

Controlled Evaporation: Cover the vial with a cap, and pierce the cap with one or two small

holes using a needle. The number and size of the holes control the evaporation rate.

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over

several days to weeks, as the solvent slowly evaporates, the solution will become

supersaturated, and crystals will begin to nucleate and grow.

Harvesting: Once crystals of adequate size have formed, carefully remove them from the

mother liquor using a pipette or fine forceps and dry them on filter paper.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Causality: This workflow determines the precise atomic arrangement within the crystal. A single

crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is used to

construct a three-dimensional model of the electron density, from which atomic positions can

be determined.[14][15] Cooling the crystal (e.g., to 170 K) is standard practice to minimize

thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise

structural solution.[16][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b165745#9-cyanophenanthrene-crystal-structure-and-
morphology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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